An In-depth Technical Guide to N-Acetyl-DL-alanine-d7: Properties, Synthesis, and Applications in Advanced Research
An In-depth Technical Guide to N-Acetyl-DL-alanine-d7: Properties, Synthesis, and Applications in Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of N-Acetyl-DL-alanine-d7, a deuterated derivative of the N-acetylated form of the amino acid alanine (B10760859). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and primary applications in modern analytical methodologies.
Introduction to N-Acetyl-DL-alanine-d7
N-Acetyl-DL-alanine-d7 is a stable isotope-labeled compound that serves as a crucial tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. The replacement of seven hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from its endogenous, non-labeled counterpart. This property makes it an ideal internal standard for quantifying N-acetyl-DL-alanine in complex biological matrices. While N-acetylated amino acids are known to be involved in various biological processes, the primary role of the deuterated form is analytical.
Chemical Properties
A summary of the key chemical properties for the non-deuterated and the predicted properties for the deuterated compound is presented in the table below.
| Property | N-Acetyl-DL-alanine | N-Acetyl-DL-alanine-d7 (Predicted) |
| Molecular Formula | C₅H₉NO₃[1][2][3] | C₅H₂D₇NO₃ |
| Molecular Weight | 131.13 g/mol [1][4] | Approximately 138.17 g/mol |
| CAS Number | 1115-69-1[1][2][3] | Not available |
| Appearance | White to off-white powder[5] | White to off-white powder |
| Solubility | Soluble in water | Expected to have similar solubility to the non-deuterated form |
Synthesis of N-Acetyl-DL-alanine-d7
The synthesis of N-Acetyl-DL-alanine-d7 can be achieved through the acetylation of commercially available DL-alanine-d7. This process involves the reaction of the deuterated amino acid with an acetylating agent, such as acetic anhydride, in a suitable solvent.
A proposed synthetic workflow is as follows:
Applications in Research and Drug Development
The primary application of N-Acetyl-DL-alanine-d7 is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6] Its utility is particularly significant in metabolomics and proteomics studies.
Internal Standard in Quantitative Analysis
In quantitative proteomics and metabolomics, stable isotope-labeled compounds like N-Acetyl-DL-alanine-d7 are added to biological samples at a known concentration at the beginning of the sample preparation process.[7][8][9] Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer. The distinct mass difference allows for separate detection. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of N-Acetyl-DL-alanine in a Biological Sample using LC-MS
The following is a generalized protocol for the use of N-Acetyl-DL-alanine-d7 as an internal standard.
Metabolic Fate
The metabolic fate of exogenously administered N-Acetyl-DL-alanine-d7 is expected to follow the known pathways of N-acetylated amino acid metabolism.[10][11] The primary metabolic step is the deacetylation by acylases, enzymes that hydrolyze the N-acetyl group. This reaction would yield deuterated DL-alanine and acetate. The resulting deuterated alanine would then enter the cellular amino acid pool and could be incorporated into proteins or further metabolized through transamination to pyruvate, which can then enter the citric acid cycle.[12][13] The deuterated nature of the molecule allows for its fate to be traced in metabolic studies.
Conclusion
N-Acetyl-DL-alanine-d7 is a valuable analytical tool for researchers in the fields of metabolomics, proteomics, and drug development. Its use as an internal standard enables accurate and precise quantification of its endogenous counterpart in complex biological samples. Understanding its chemical properties, synthesis, and metabolic fate is essential for its effective application in advanced scientific research.
References
- 1. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-DL-alanine [chembk.com]
- 3. Thermo Scientific Chemicals N-Acetyl-DL-alanine, 97+% | Fisher Scientific [fishersci.ca]
- 4. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetyl-D-alanine | CymitQuimica [cymitquimica.com]
- 6. N-Acetyl-DL-alanine-d7 | Isotope-Labeled Compounds | | Invivochem [invivochem.cn]
- 7. Whole proteomes as internal standards in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMINO ACID METABOLISM [uh.edu]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. researchgate.net [researchgate.net]
